2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one
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Overview
Description
2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one is a natural product found in Dorstenia mannii with data available.
Scientific Research Applications
Cytotoxic and Anticancer Properties
Studies have identified the cytotoxic properties of related 4-phenylcoumarin compounds against various human cancer cell lines, suggesting potential anticancer applications. For example, compounds isolated from Marila pluricostata leaves showed cytotoxicity against MCF-7, H-460, and SF-268 human cancer cell lines (López-Pérez et al., 2005). Additionally, new coumarins from Kielmeyera albopunctata demonstrated moderate cytotoxicity and activity against Trypanosoma cruzi (Scio et al., 2003).
Synthesis and Structural Analysis
Research on chromane derivatives, closely related to the queried compound, includes synthesis and conformational studies. For instance, the synthesis and structural analysis of chromane derivatives have been extensively studied, providing insights into their chemical properties and potential applications (Ciolkowski et al., 2009).
Antioxidant Properties
Certain 4-hydroxycoumarin derivatives, similar in structure to the queried compound, have demonstrated significant antioxidant activities. This suggests potential applications in areas requiring antioxidant properties (Stanchev et al., 2009).
Pharmaceutical Synthesis
The synthesis of various pharmaceuticals, such as Warfarin analogues, involves the use of similar chromen-2-one derivatives. This indicates the potential of the compound for use in pharmaceutical synthesis (Alonzi et al., 2014).
Anti-Inflammatory Properties
Compounds structurally related to 2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one have shown significant anti-inflammatory properties, which could be explored for the compound as well (Patjana et al., 2019).
Antimicrobial Activity
Similar coumarin and dicoumarol derivatives have been investigated for their antimicrobial activities, suggesting the potential of the compound in antimicrobial applications (Regal et al., 2020).
Properties
Molecular Formula |
C25H28O7 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C25H28O7/c1-12(2)5-7-14-22(29)21-18(28)11-19(13-6-8-16(26)17(27)9-13)31-24(21)15-10-20(25(3,4)30)32-23(14)15/h5-6,8-9,19-20,26-27,29-30H,7,10-11H2,1-4H3 |
InChI Key |
FMVFFMVMWVSZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C3=C1OC(C3)C(C)(C)O)OC(CC2=O)C4=CC(=C(C=C4)O)O)O)C |
Synonyms |
dorsmanin F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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